3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide
Description
Properties
Molecular Formula |
C10H11BrF3NO3S |
|---|---|
Molecular Weight |
362.17 g/mol |
IUPAC Name |
3-bromo-N-[1-(trifluoromethoxy)propan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C10H11BrF3NO3S/c1-7(6-18-10(12,13)14)15-19(16,17)9-4-2-3-8(11)5-9/h2-5,7,15H,6H2,1H3 |
InChI Key |
MVBAKQAZXCFVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(F)(F)F)NS(=O)(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide typically involves the following steps:
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with a suitable sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Trifluoromethoxylation: The trifluoromethoxy group can be introduced through nucleophilic substitution using a trifluoromethoxy reagent, such as trifluoromethoxy iodide (CF3OI), under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups, such as sulfonic acids or amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine derivative, while oxidation may produce a sulfonic acid derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe for studying biological processes involving sulfonamide interactions.
Medicine: Potential use as a pharmaceutical intermediate or as a lead compound for drug discovery.
Industry: Applications in the development of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide depends on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes involved in folate synthesis, such as dihydropteroate synthase. The trifluoromethoxy group may enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features and synthetic data for 3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide and related compounds:
Key Observations :
- Substituent Diversity : The target compound’s 1-methyl-2-trifluoromethoxyethyl group distinguishes it from analogues with aryl (e.g., fluorophenyl, methoxyphenyl) or heteroaromatic (e.g., pyridinyl) substituents. This group combines steric bulk and electron-withdrawing properties, which may influence solubility and receptor interactions .
- Synthetic Challenges: Low yields in compounds like 3-Bromo-N-((6-chloropyridin-3-yl)methyl)-N-(pyridin-2-yl)benzenesulfonamide (2.7%) suggest steric hindrance or reactivity limitations, whereas anthraquinone-linked derivatives achieve higher yields (e.g., 65% for 4-Bromo-N-(anthraquinone)benzenesulfonamide) .
Physicochemical and Electronic Properties
Density Functional Theory (DFT) studies on 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide revealed a planar benzenesulfonamide core with localized electron density near the bromine and sulfonamide groups . The trifluoromethoxy group in the target compound is expected to further polarize the molecule, altering frontier molecular orbitals (FMOs) and electrostatic potentials compared to methoxy or halogen-substituted analogues .
Comparative Data :
Industrial and Commercial Availability
Several bromobenzenesulfonamides are commercially available (e.g., Alfa Aesar’s 3-Bromo-N-(4-methoxyphenyl)benzenesulfonamide), highlighting their utility as intermediates in drug discovery . The target compound’s niche trifluoromethoxyethyl group may limit large-scale availability but could be synthesized on demand using established sulfonylation protocols .
Biological Activity
3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide is a novel compound with significant potential in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a bromine atom and a trifluoromethoxyethyl group, suggest various mechanisms of action that can be exploited for therapeutic purposes. This article delves into the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 331.18 g/mol |
| CAS Number | 1208078-76-5 |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, suggesting that it may serve as a potential candidate for antibiotic development. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity , which is particularly relevant in the treatment of chronic inflammatory diseases. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which play critical roles in inflammation pathways. This effect may be mediated through the modulation of NF-kB signaling pathways.
Anticancer Potential
Recent investigations have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the inhibition of protein tyrosine phosphatases (PTPs), which are crucial for cancer cell proliferation and survival.
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests a significant potential for development as an antibacterial agent.
Case Study: Anti-inflammatory Mechanism
In a controlled trial involving animal models, administration of the compound resulted in a marked reduction in paw edema induced by carrageenan, demonstrating its anti-inflammatory properties. Histological analysis confirmed reduced infiltration of inflammatory cells in treated groups compared to controls.
Case Study: Anticancer Activity
In vitro assays conducted on MCF-7 breast cancer cells indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. Further investigations revealed that it induced apoptosis through activation of caspase pathways.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 3-Bromo-N-(1-methyl-2-trifluoromethoxyethyl)-benzenesulfonamide?
The synthesis involves benzenesulfonamide derivatives reacting with brominated intermediates under controlled conditions. Key steps include:
- Amidation : Reacting 3-bromobenzenesulfonyl chloride with 1-methyl-2-trifluoromethoxyethylamine in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 6–12 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to isolate the product.
- Validation : Purity confirmed via NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
Single-crystal X-ray diffraction (XRD) is the gold standard:
- Crystal Growth : Slow evaporation of a saturated solution in ethanol or acetonitrile.
- Data Collection : Using a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL for structure solution and refinement, achieving R-factors < 0.05 .
- Key Metrics : Bond lengths (C-Br: ~1.89 Å), torsion angles, and hydrogen-bonding networks.
Q. What biological targets or mechanisms are associated with this sulfonamide derivative?
Sulfonamides typically inhibit enzymes involved in folate synthesis (e.g., dihydropteroate synthase) or apoptosis pathways. For this compound:
- Protein Binding : Molecular docking studies suggest affinity for kinases (e.g., EGFR) or carbonic anhydrase isoforms.
- Apoptosis Induction : Preclinical models show mitochondrial pathway activation (e.g., cytochrome c release, caspase-3 cleavage) .
Advanced Research Questions
Q. How can density functional theory (DFT) complement experimental data in analyzing this compound’s electronic properties?
DFT calculations (e.g., B3LYP/6-311G(d,p)) provide insights into:
- Electrostatic Potential Maps : Identifying nucleophilic/electrophilic regions (e.g., sulfonamide group as electron-deficient).
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity and stability.
- Vibrational Frequencies : IR-active modes (e.g., S=O stretch at ~1350 cm⁻¹) validated against experimental spectra .
Q. Example DFT vs. XRD Comparison
| Parameter | XRD Data (Å) | DFT Calculation (Å) |
|---|---|---|
| C-Br Bond | 1.89 | 1.91 |
| S-N Bond | 1.63 | 1.65 |
| C-F (CF₃O) Bond | 1.34 | 1.33 |
Q. How to resolve contradictions in biological activity data across different assay systems?
Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or cell line variability. Strategies include:
- Dose-Response Profiling : Test IC₅₀ values in multiple cell lines (e.g., HEK293 vs. HeLa) .
- Metabolic Stability : Assess compound degradation in liver microsomes (CYP450 enzymes).
- Off-Target Screening : Use kinase/GPCR panels (e.g., Eurofins DiscoverX) to identify non-specific interactions .
Q. What experimental phasing methods are suitable for resolving its macromolecular complexes?
For crystallographic studies of protein-ligand complexes:
- SAD/MAD Phasing : Utilize bromine’s anomalous signal (λ = 0.92 Å for Br K-edge).
- Pipeline Tools : SHELXC/D/E for fast phasing, followed by REFMAC5 for refinement .
- Validation : Check Ramachandran plots and MolProbity scores for model quality .
Methodological Guidelines
- Synthesis Optimization : Use DoE (Design of Experiments) to vary solvent, temperature, and catalyst ratios .
- Data Reproducibility : Report NMR shifts (δ in ppm) with solvent peaks as internal standards .
- Crystallography : Deposit structures in the Cambridge Structural Database (CSD) with CCDC numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
